

A Comparative Guide to the X-ray Crystallography of 3-Iodoaniline Derivatives

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Compound of Interest

Compound Name: 3-Iodoaniline

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the X-ray crystallographic data of **3-iodoaniline** and its derivatives. It is designed to offer researchers, scientists, and drug development professionals objective insights into their solid-state structures, supported by experimental data. Furthermore, this guide contrasts X-ray crystallography with alternative analytical techniques, providing a broader perspective on the characterization of these compounds.

Introduction

3-Iodoaniline and its derivatives are pivotal intermediates in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Their chemical reactivity and biological activity are profoundly influenced by their three-dimensional atomic arrangement.[3] X-ray crystallography stands as the definitive method for elucidating these solid-state structures, offering precise details on conformation, intermolecular interactions, and crystal packing.[3][4] Such information is invaluable for understanding structure-property relationships and for the rational design of new molecules.[5] This guide presents available crystallographic data for **3-iodoaniline** and a selected derivative, alongside a comparison with other halogenated anilines to provide a broader structural context.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for **3-iodoaniline** and one of its derivatives, 3-nitrobenzylidene-3'-iodoaniline, as well as other halogenated anilines to facilitate comparison.

Compound	Formula	Crystal System	Space Group	Unit Cell Parameters	Z	Reference
3-Iodoaniline	C ₆ H ₆ IN	Monoclinic	P2 ₁ /n	a = 5.0748(3) Å, b = 12.9872(8) Å, c = 9.437(9) Å, β = 90.49(1)°	4	[6][7]
3-Nitrobenzylidene-3'-iodoaniline	C ₁₃ H ₉ IN ₂ O ₂	Orthorhombic	P2 ₁ 2 ₁ 2 ₁	a = 7.4741 Å, b = 11.3487 Å, c = 14.2039 Å	4	[8]
2,4-Dibromo-6-chloroaniline	C ₆ H ₄ Br ₂ ClN	Orthorhombic	Pnma	a = 14.856(3) Å, b = 13.245(2) Å, c = 4.223(1) Å	4	[9][10]
N-acetyl-4-bromo-2,6-dichloroaniline	C ₈ H ₆ BrCl ₂ NO	Monoclinic	P2 ₁ /c	a = 4.686(1) Å, b = 13.843(2) Å, c = 16.035(3) Å, β = 94.75(2)°	4	[9][10]

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, other spectroscopic methods offer complementary information in solution or solid states and are often more accessible.

Technique	Information Provided	Advantages	Limitations
X-ray Crystallography	Precise 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions in the solid state. [4] [11]	Provides definitive structural proof and absolute configuration. [4] High resolution is achievable. [5]	Requires a single, high-quality crystal, which can be challenging to obtain. [12] Provides a static picture of the molecule. [13]
NMR Spectroscopy	Information about the chemical environment of atoms (^1H , ^{13}C , ^{15}N), connectivity, and molecular dynamics in solution. [13]	Non-destructive, provides data on the molecule's solution-state conformation and dynamics. [13] Does not require crystallization. [13]	Structure determination for large molecules can be complex. Provides an average structure in solution. [11]
FT-IR Spectroscopy	Identification of functional groups and information about chemical bonding. [14]	Fast, non-destructive, and can be used for solid and solution samples. [15] Sensitive to changes in molecular structure and hydrogen bonding. [14]	Provides limited information on the overall 3D structure. Spectra can be complex to interpret fully.
Mass Spectrometry	Determines the molecular weight and elemental composition of a molecule. Fragmentation patterns can provide structural clues. [16]	High sensitivity, requires very small sample amounts. Can identify the presence of halogens through isotopic patterns (e.g., M+2 peak for Br/Cl). [17] [18]	Does not provide direct information on the 3D arrangement of atoms. Is a destructive technique.

Experimental Protocols

X-ray Crystallography

A general protocol for the single-crystal X-ray diffraction of a small molecule like a **3-iodoaniline** derivative is as follows:

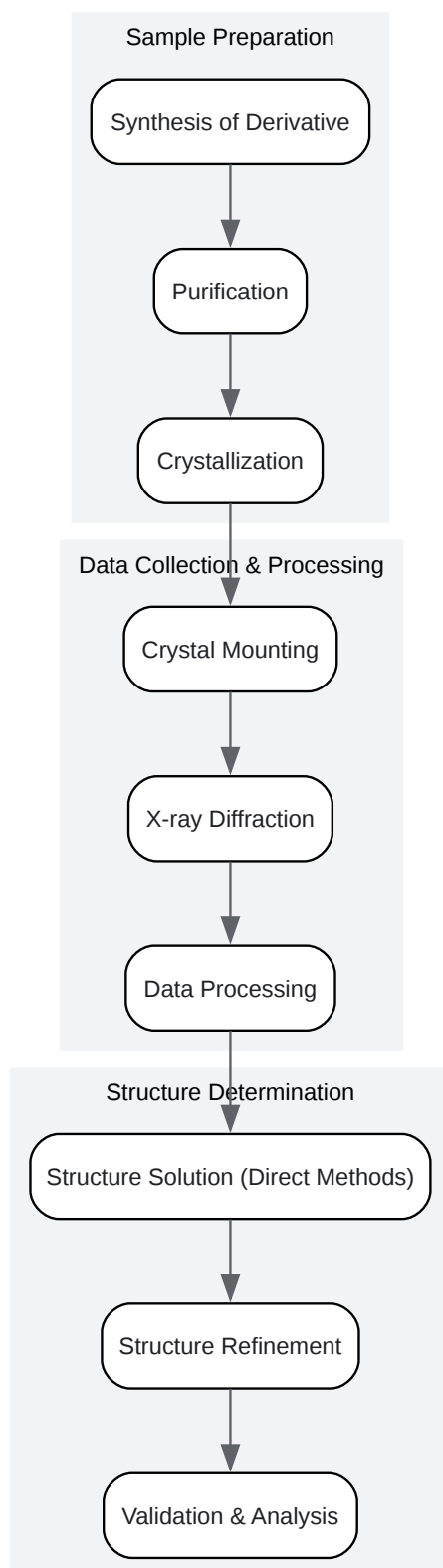
- Crystallization: A suitable single crystal is grown. For **3-iodoaniline**, this was achieved by repeated sublimation just above 0°C.[19]
- Mounting: A crystal of suitable size (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head.[20]
- Data Collection: The crystal is placed in a beam of monochromatic X-rays, and the diffraction pattern is collected as the crystal is rotated.[20] Data for **3-iodoaniline** was collected on a Bruker APEX2 diffractometer.[7]
- Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map.[11] The atomic positions are then refined to best fit the experimental data. For **3-iodoaniline**, the structure was solved by direct methods and refined by full-matrix least-squares on F^2 .[19]

Alternative Techniques: General Procedures

- NMR Spectroscopy: A small amount of the purified sample is dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). ^1H and ^{13}C NMR spectra are recorded on a spectrometer. For example, the ^1H NMR spectrum of **3-iodoaniline** has been recorded in CDCl_3 .[21]
- FT-IR Spectroscopy: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or mixed with KBr to form a pellet. The infrared spectrum is then recorded. The FT-IR spectrum of **3-iodoaniline** has been recorded from a neat capillary cell.[22]
- Mass Spectrometry: A dilute solution of the sample is introduced into the mass spectrometer. The molecules are ionized (e.g., by electron impact or electrospray ionization), and the mass-to-charge ratio of the resulting ions is measured.[16]

Visualizations

Workflow for X-ray Crystallography

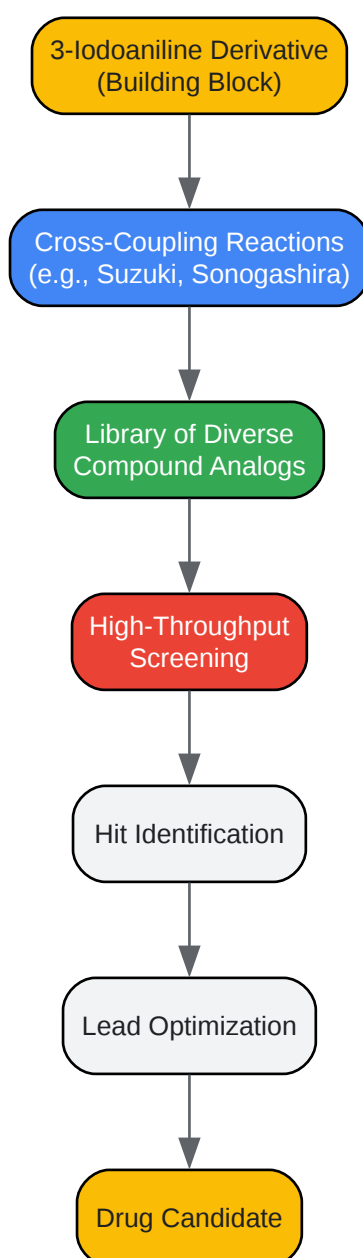


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Caption: A generalized experimental workflow for determining the crystal structure of a **3-iodoaniline** derivative.

Role of 3-Iodoaniline Derivatives in Drug Discovery

3-Iodoaniline derivatives are valuable building blocks in medicinal chemistry, often used as starting materials or intermediates in the synthesis of active pharmaceutical ingredients (APIs). [1][23] The iodine atom provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the construction of complex molecular scaffolds.[2]



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Caption: The role of **3-iodoaniline** derivatives as versatile building blocks in a typical drug discovery pipeline.

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